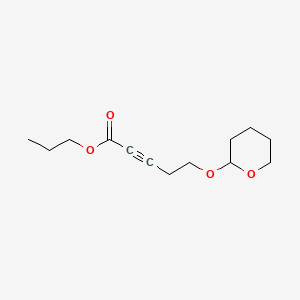
Propyl 5-((tetrahydro-2H-pyran-2-yl)oxy)pent-2-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 5-[(tetrahydro-2H-pyran-2-yl)oxy]-2-pentynoate is an organic compound that features a unique structure combining a propyl ester, a tetrahydropyran ring, and a pentynoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 5-[(tetrahydro-2H-pyran-2-yl)oxy]-2-pentynoate typically involves the following steps:
Formation of Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the hydrogenation of dihydropyran using a catalyst such as Raney nickel.
Esterification: The propyl ester group can be introduced via esterification reactions, where propanol reacts with an appropriate acid or acid derivative.
Pentynoate Group Introduction: The pentynoate group can be introduced through reactions involving alkynes and appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and hydrogenation processes, utilizing continuous flow reactors to ensure high yield and purity. Catalysts such as palladium or platinum may be employed to facilitate these reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Propyl 5-[(tetrahydro-2H-pyran-2-yl)oxy]-2-pentynoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the ester or tetrahydropyran ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alkenes, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propyl 5-[(tetrahydro-2H-pyran-2-yl)oxy]-2-pentynoate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Materials Science: Used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of propyl 5-[(tetrahydro-2H-pyran-2-yl)oxy]-2-pentynoate involves its interaction with various molecular targets and pathways. The compound’s reactivity is influenced by the presence of the tetrahydropyran ring and the pentynoate group, which can participate in various chemical reactions. These interactions can lead to the formation of reactive intermediates that can further react with biological molecules or other chemical entities.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A simpler compound with a similar ring structure but lacking the ester and alkyne groups.
Pentynoic Acid Esters: Compounds with similar alkyne and ester functionalities but different ring structures.
Uniqueness
Propyl 5-[(tetrahydro-2H-pyran-2-yl)oxy]-2-pentynoate is unique due to the combination of its tetrahydropyran ring, ester group, and alkyne functionality
Properties
Molecular Formula |
C13H20O4 |
|---|---|
Molecular Weight |
240.29 g/mol |
IUPAC Name |
propyl 5-(oxan-2-yloxy)pent-2-ynoate |
InChI |
InChI=1S/C13H20O4/c1-2-9-15-12(14)7-3-5-10-16-13-8-4-6-11-17-13/h13H,2,4-6,8-11H2,1H3 |
InChI Key |
AVFCYRFMIKRLRN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C#CCCOC1CCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















